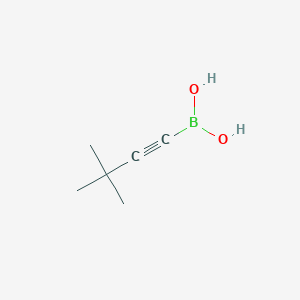

(3,3-Dimethylbut-1-yn-1-yl)boronic acid

Description

Properties

Molecular Formula |

C6H11BO2 |

|---|---|

Molecular Weight |

125.96 g/mol |

IUPAC Name |

3,3-dimethylbut-1-ynylboronic acid |

InChI |

InChI=1S/C6H11BO2/c1-6(2,3)4-5-7(8)9/h8-9H,1-3H3 |

InChI Key |

OOALWGMGOYDDQT-UHFFFAOYSA-N |

Canonical SMILES |

B(C#CC(C)(C)C)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethylbut 1 Yn 1 Yl Boronic Acid and Its Derivatives

Direct Borylation Approaches for Terminal Alkynes

Direct borylation methods offer an atom-economical and straightforward route to alkynylboronates by functionalizing the C-H bond of a terminal alkyne. mdpi.com

A traditional and widely used method for the synthesis of alkynylboronic esters involves a two-step lithiation/borylation sequence. researchgate.netbris.ac.uk This process begins with the deprotonation of a terminal alkyne using a strong organolithium base, such as n-butyllithium, to form a lithium acetylide. researchgate.netdoaj.org This nucleophilic intermediate is then trapped with a boron electrophile, typically a borate (B1201080) ester like triisopropyl borate or pinacolborane, to furnish the desired alkynylboronate. nih.gov Subsequent acidic workup can yield the corresponding boronic acid. mdpi.com This method is highly reliable but requires stoichiometric use of strong bases and anhydrous conditions. researchgate.net

| Step | Reagents | Intermediate/Product |

| 1. Lithiation | Terminal Alkyne, n-Butyllithium | Lithium Acetylide |

| 2. Borylation | Lithium Acetylide, Borate Ester | Alkynylboronate |

| 3. Hydrolysis | Alkynylboronate, Acid | Alkynylboronic Acid |

Dehydrogenative borylation has emerged as a more atom-economical alternative to classical methods, producing only dihydrogen gas as a byproduct. mdpi.comdoaj.org This transformation can be catalyzed by various transition metal complexes, including those of copper, iridium, palladium, and zinc. nih.govescholarship.orgmdpi.com For instance, copper(I) complexes, particularly with N-heterocyclic carbene (NHC) or cyclic (alkyl)(amino)carbene (CAAC) ligands, have been shown to selectively promote the dehydrogenative borylation of terminal alkynes with pinacolborane at room temperature. nih.govresearchgate.netrsc.org The reaction proceeds through key intermediates such as σ,π-bis(copper) acetylide and copper hydride complexes, which prevent the competing hydroboration of the alkyne triple bond. nih.govresearchgate.net This methodology is applicable to a broad range of terminal alkynes bearing various functional groups. nih.govescholarship.org Zinc-based catalysts have also been employed for this transformation. researchgate.net

| Catalyst System | Boron Source | Key Features |

| LCuOTf (L = CAAC or NHC) | Pinacolborane | High selectivity, room temperature, broad substrate scope. nih.govresearchgate.net |

| Iridium Pincer Complexes | Pinacolborane | Early example of transition-metal catalyzed dehydrogenative borylation. escholarship.orgmdpi.com |

| Zinc Triflate | 1,8-naphthalenediaminatoborane | Effective with specific boron partners. escholarship.org |

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been applied to the formation of C(sp)–B bonds. While often associated with cross-coupling reactions, palladium catalysts can also facilitate the direct alkynylation of borylating agents or the borylation of alkynes. For example, palladium-catalyzed oxidative alkynylation can occur via the simultaneous activation of both a C(sp2)-H bond in a heterocycle and the C(sp)-H bond of a terminal alkyne. nih.gov Related palladium-catalyzed Sonogashira coupling reactions, which couple terminal alkynes with organic halides, demonstrate the facility of palladium to activate the C(sp)-H bond, a key step in potential direct borylation pathways. organic-chemistry.org

Hydroboration involves the addition of a boron-hydride bond across a carbon-carbon multiple bond. While the hydroboration of alkynes typically yields alkenylboronates, certain catalytic systems can control the regioselectivity of this addition. researchgate.netyoutube.com For instance, simple borane (B79455) adducts like H3B·THF can catalyze the highly regioselective hydroboration of terminal alkynes with pinacolborane to give linear (E)-alkenylboronic esters. organic-chemistry.org Lewis acids such as Piers' borane (HB(C6F5)2) can also catalyze the efficient hydroboration of terminal and internal alkynes to (E)-alkenyl pinacol (B44631) boronic esters with high yields and selectivities. rsc.org Although the primary products are alkenylboronates, these reactions are crucial in the broader context of organoboron chemistry and can be precursors to other boron-containing compounds. Nickel-catalyzed 1,4-hydroboration of 1,3-dienes also provides access to stereodefined allylboron reagents. organic-chemistry.org

| Catalyst | Reagent | Product Type | Selectivity |

| H3B·THF | Pinacolborane | Linear Alkenylboronate | High regioselectivity. organic-chemistry.org |

| HB(C6F5)2 | Pinacolborane | (E)-Alkenylboronate | High (E)-selectivity. rsc.org |

| Ni(cod)2/PCy3 | Pinacolborane | (Z)-Allylboronate | High regio- and stereoselectivity for 1,3-dienes. organic-chemistry.org |

A modern approach to C–B bond formation involves the use of photocatalysis to generate boryl radicals. nih.gov N-heterocyclic carbene (NHC)-ligated boryl radicals can be generated from stable NHC-borane precursors under visible-light irradiation using an acridinium (B8443388) dye photocatalyst. nih.govacs.org These nucleophilic boryl radicals can then add to electrophilic radical acceptors. researchgate.net A recently developed method employs this strategy for the construction of C(sp)–B bonds by reacting nucleophilic boryl radicals with electrophilic alkynyl sulfones, yielding alkynylated amine boranes with broad functional group compatibility. researchgate.net This radical-based approach complements traditional polar or metal-catalyzed processes. researchgate.net

Precursor Synthesis and Functional Group Compatibility

The synthesis of (3,3-Dimethylbut-1-yn-1-yl)boronic acid and its derivatives is highly dependent on the compatibility of the chosen synthetic method with other functional groups present in the starting materials. Methods like dehydrogenative borylation have shown considerable functional group tolerance, accommodating moieties such as ethers (OMe), nitriles (CN), halides (F, Cl), silyl (B83357) groups (TMS), and esters (CO2Me). nih.govescholarship.org However, strongly acidic or basic conditions, as found in traditional lithiation/borylation sequences, may not be compatible with sensitive functional groups.

The synthesis of precursors is also a key consideration. Terminal alkynes themselves can be prepared from various starting materials, such as aldehydes, through methods like the Corey-Fuchs reaction. mdpi.com This involves the conversion of an aldehyde to a 1,1-dibromoolefin, followed by treatment with n-butyllithium to generate a lithium acetylide, which can then be protonated to give the terminal alkyne or used directly in a borylation reaction. mdpi.comdoaj.org The choice of synthetic route to the alkyne precursor must also consider the stability of any existing functional groups. The versatility of organoboron compounds allows for their conversion into a wide array of other functional groups, making them valuable synthetic intermediates. researchgate.net

Preparation of Functionalized Alkynes Incorporating the 3,3-Dimethylbutyl Moiety

The foundational step in synthesizing the target boronic acid is the preparation of the corresponding alkyne, 3,3-dimethyl-1-butyne (B43207) (also known as neo-hexyne or tert-butylacetylene). This terminal alkyne serves as the key building block. General synthetic routes to functionalized alkynes can be adapted for this specific moiety.

Common methods for the synthesis of substituted alkynes include:

Nucleophilic Substitution: The acetylide anion of 3,3-dimethyl-1-butyne can be generated by treatment with a strong base (e.g., n-butyllithium or sodium amide) and then reacted with an electrophile. This is a standard method for carbon-carbon bond formation on the alkyne terminus.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for connecting a terminal alkyne with aryl or vinyl halides. sigmaaldrich.cn This allows for the creation of more complex structures incorporating the 3,3-dimethylbut-1-ynyl unit.

Decarboxylative Coupling: A method involving the coupling of alkynyl carboxylic acids with aryl or benzyl (B1604629) halides in the presence of a palladium catalyst can also yield internal alkynes. organic-chemistry.org

The subsequent conversion of the functionalized alkyne to the corresponding boronic acid or its ester derivative is typically achieved through hydroboration or, more commonly for alkynylboronates, through metal-catalyzed borylation of the terminal alkyne with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov

Considerations for Steric Hindrance in Synthetic Routes

The 3,3-dimethylbutyl group, characterized by a quaternary carbon (tert-butyl group) adjacent to the alkyne, imposes significant steric hindrance. This bulkiness is a critical factor that influences the choice of synthetic methodology and reaction conditions.

Impact of Steric Hindrance:

Reaction Rates: The bulky tert-butyl group can shield the reaction center (the alkyne's terminal carbon and the subsequent boron atom), slowing down the approach of reagents. This may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, compared to less hindered alkynes.

Reagent Accessibility: The steric bulk may prevent the use of very large or bulky reagents, catalysts, or protecting groups, as they would be unable to access the reaction site effectively.

Stability of Intermediates: While steric hindrance can be a challenge, it can also impart greater stability to certain intermediates by preventing unwanted side reactions or decomposition pathways.

For instance, in coupling reactions, the choice of ligand for the metal catalyst can be crucial to overcome the steric barrier. Similarly, during the protection or deprotection of the boronic acid, the hindered environment around the boron atom can affect the kinetics of ester formation and hydrolysis. chem-station.com

Protecting Group Strategies for Alkynylboronic Acids

Alkynylboronic acids are often unstable and prone to decomposition, including protodeboronation. nih.gov Therefore, they are frequently prepared, handled, and stored as more stable derivatives, most commonly as boronate esters. sigmaaldrich.cnnih.gov This strategy circumvents issues with purification and stability. chem-station.com

Utility of Boronate Esters (e.g., Pinacol) for Stability and Handling

Pinacol boronate esters are the most widely used protecting groups for boronic acids. chem-station.com Their popularity stems from a combination of stability and reactivity.

Advantages of Pinacol Esters:

Enhanced Stability: They are significantly more stable towards air and moisture compared to the free boronic acids. chem-station.comnih.gov This stability allows for easier handling and purification, often using standard techniques like silica (B1680970) gel chromatography. chem-station.comenamine.net

Handling: Pinacol esters are typically crystalline solids or stable oils, which simplifies their storage and accurate measurement for reactions. enamine.net

Compatibility: They are compatible with a wide range of reaction conditions, allowing for functional group transformations on other parts of the molecule without affecting the protected boronate group. nih.gov

Direct Use in Reactions: Despite their stability, pinacol esters are often reactive enough to be used directly in cross-coupling reactions, such as the Suzuki-Miyaura coupling, without prior deprotection. chem-station.com

The table below summarizes the key features of pinacol as a protecting group for boronic acids.

| Feature | Description |

| Protection Method | Reaction of the boronic acid with pinacol, often with removal of water. Alternatively, direct borylation of an alkyne with bis(pinacolato)diboron. |

| Stability | Generally stable to air, moisture, and silica gel chromatography. chem-station.comenamine.net |

| Handling | Typically crystalline solids or stable oils, easy to handle and store. enamine.net |

| Reactivity | Can often be used directly in Suzuki-Miyaura cross-coupling reactions. chem-station.com |

Application of N-Methyliminodiacetic Acid (MIDA) Protection

N-methyliminodiacetic acid (MIDA) has emerged as a robust protecting group for boronic acids, offering exceptional stability and enabling novel synthetic strategies like iterative cross-coupling. sigmaaldrich.comsigmaaldrich.com The MIDA ligand forms a tetracoordinate sp³-hybridized boron center, which significantly increases the stability of the boronate. sigmaaldrich.cnsigmaaldrich.com

Advantages of MIDA Esters:

Exceptional Stability: MIDA boronates are indefinitely stable on the benchtop, are compatible with silica gel chromatography, and are unreactive under standard anhydrous cross-coupling conditions. sigmaaldrich.comsigmaaldrich.combldpharm.com They are stable to a wide range of reagents and conditions under which other boronic acid derivatives might decompose. researchgate.net

Iterative Synthesis: The key advantage of MIDA boronates is their use in iterative cross-coupling. A bifunctional molecule containing a halide and a MIDA boronate can undergo a cross-coupling reaction at the halide position while the MIDA boronate remains intact. sigmaaldrich.com Subsequent mild deprotection reveals the free boronic acid, which can then participate in a second coupling reaction. sigmaaldrich.combldpharm.com

Purification: The significant difference in solubility between MIDA boronates and the corresponding free boronic acids can simplify purification. bldpharm.com

The properties of MIDA as a protecting group are outlined in the table below.

| Feature | Description |

| Protection Method | Condensation reaction between a boronic acid and N-methyliminodiacetic acid, typically requiring removal of water. researchgate.netorgsyn.org |

| Stability | Exceptionally stable to air, moisture, chromatography, and a wide range of reaction conditions (e.g., oxidation, reduction). sigmaaldrich.combldpharm.comresearchgate.net |

| Handling | Typically free-flowing, crystalline solids. bldpharm.com |

| Reactivity | Unreactive in Suzuki-Miyaura coupling until deprotected; enables iterative cross-coupling strategies. sigmaaldrich.comsigmaaldrich.com |

Regeneration of Free Boronic Acids from Protected Forms

The ability to efficiently remove the protecting group to regenerate the free boronic acid is essential. The conditions for deprotection differ significantly between pinacol and MIDA esters, allowing for orthogonal strategies in complex syntheses.

Deprotection of Pinacol Esters: The cleavage of the stable pinacol ester can be challenging and often requires specific conditions. chem-station.com

Acidic Hydrolysis: Direct hydrolysis can be achieved under acidic conditions, sometimes requiring heat. chem-station.com

Transesterification: A common method involves biphasic transesterification with an excess of another boronic acid, such as phenylboronic acid. google.com Alternatively, treatment with polystyrene-boronic acid allows for easy removal of the resin by filtration. researchgate.net

Oxidative Cleavage: Treatment with an oxidant like sodium periodate (B1199274) (NaIO₄) can be used to cleave the pinacol diol. chem-station.com

Fluoride-Mediated: Conversion to a trifluoroborate salt followed by hydrolysis offers a milder, two-step alternative. chem-station.comnih.gov

Deprotection of MIDA Esters: In contrast to pinacol esters, MIDA boronates are cleaved under mild basic conditions. chem-station.com

Aqueous Base: Deprotection is easily achieved at room temperature using a mild aqueous base. sigmaaldrich.com Common reagents include 1M sodium hydroxide (B78521) (NaOH) or even saturated aqueous sodium bicarbonate (NaHCO₃). sigmaaldrich.combldpharm.comorgsyn.org This mildness is a significant advantage, preserving sensitive functional groups elsewhere in the molecule.

The following table compares the deprotection conditions for these two common protecting groups.

| Protecting Group | Deprotection Conditions | Key Features |

| Pinacol | Acidic hydrolysis; transesterification; oxidative cleavage (NaIO₄). chem-station.comgoogle.comresearchgate.net | Conditions can be harsh and may not be suitable for sensitive substrates. chem-station.com |

| MIDA | Mild aqueous base (e.g., 1M NaOH, aq. NaHCO₃) at room temperature. sigmaaldrich.combldpharm.com | Very mild and orthogonal to the acidic conditions often used for pinacol ester cleavage. chem-station.com |

Reactivity and Mechanistic Studies of 3,3 Dimethylbut 1 Yn 1 Yl Boronic Acid Derivatives

Transition Metal-Catalyzed Transformations

(3,3-Dimethylbut-1-yn-1-yl)boronic acid and its derivatives are valuable reagents in transition metal-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the sterically demanding tert-butyl group provides unique reactivity and selectivity in various transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and alkynylboronic acids are effective coupling partners in these reactions.

The Suzuki-Miyaura coupling is a powerful method for carbon-carbon bond formation, reacting organoboron compounds with organic halides or triflates. researchgate.netyoutube.com Derivatives of this compound participate in these reactions to introduce the 3,3-dimethylbut-1-yn-1-yl moiety onto various scaffolds.

The reaction generally proceeds under mild conditions and demonstrates a broad substrate scope. organic-chemistry.org For instance, the coupling of aryl and vinyl halides or triflates with alkynylboronic acid derivatives is efficiently catalyzed by palladium complexes, often in the presence of a phosphine (B1218219) ligand. organic-chemistry.org The choice of catalyst system, such as Pd(OAc)₂/PCy₃ or Pd₂(dba)₃/P(t-Bu)₃, can be tailored to the specific halide or triflate being used, allowing for reactions to occur even at room temperature. organic-chemistry.org These reactions tolerate a wide range of functional groups, making them highly valuable in complex molecule synthesis. youtube.com The use of sterically hindered and electron-rich phosphine ligands can be crucial for achieving high catalytic activity, especially with challenging substrates.

A variety of aryl halides, including chlorides, can be successfully coupled, which are often less reactive than bromides and iodides. organic-chemistry.org The reaction conditions, including the choice of base and solvent, are critical for optimizing the yield and selectivity of the desired product.

Below is a representative table of Suzuki-Miyaura coupling reactions involving alkynylboron reagents with various organic halides and triflates.

| Entry | Aryl/Vinyl Halide or Triflate | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

| 2 | 1-Bromonaphthalene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 92 |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 88 |

| 4 | Phenyl triflate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | THF | 90 |

| 5 | Vinyl bromide | Pd(PPh₃)₄ | NaOEt | DME | 85 |

This table is a generalized representation based on typical Suzuki-Miyaura coupling reactions and does not represent specific experimental results for this compound without direct literature citation.

A recent development in palladium-catalyzed cross-coupling is the decarbonylative alkynylation of aryl anhydrides. This transformation provides a novel route to internal alkynes by coupling an aryl anhydride (B1165640) with a terminal alkyne, where the corresponding boronic acid can be an in situ generated intermediate or a related precursor. A robust catalytic system for this reaction involves Pd(OAc)₂ with the XantPhos ligand and a nucleophilic additive like DMAP. nsf.govnih.gov

This method is advantageous as it utilizes readily available aryl anhydrides as electrophiles. nsf.gov The reaction proceeds with a broad substrate scope and exhibits excellent functional group tolerance. nih.gov Notably, aryl anhydrides have been shown to be more reactive than other carboxylic acid derivatives, such as esters and amides, in this type of decarbonylative coupling. nsf.govnih.gov The process allows for the synthesis of a diverse range of internal alkynes. nih.gov

The general scheme for this reaction is as follows: Ar-C(O)-O-C(O)-Ar + R-C≡CH → Ar-C≡C-R + Ar-COOH + CO

This compound and its derivatives can participate in palladium-catalyzed annulation reactions to construct cyclic and heterocyclic frameworks. These reactions often involve the coupling of the alkynylboronic acid with a substrate containing multiple reactive sites, leading to the formation of a new ring system.

For example, in a three-component coupling reaction, an alkene, a vinyl triflate, and a boronic acid can be combined in the presence of a palladium catalyst to form complex products. nih.gov The mechanism of these reactions can involve a Heck insertion followed by a cross-coupling step. nih.gov The stabilization of palladium intermediates, such as through the formation of π-allyl complexes, can control the reaction pathway and prevent undesired side reactions like β-hydride elimination. nih.gov

These annulation strategies are powerful tools for the synthesis of complex organic molecules from simpler precursors.

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer an alternative and often complementary approach to palladium-catalyzed methods.

The Chan–Evans–Lam (CEL) coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, typically between a boronic acid and an amine or alcohol. wikipedia.orgorganic-chemistry.org While intermolecular CEL couplings are more common, intramolecular variants provide an effective strategy for the synthesis of nitrogen- and oxygen-containing heterocycles.

In an intramolecular CEL reaction, a molecule containing both a boronic acid (or its derivative) and a nucleophilic group (like an amine or hydroxyl group) undergoes cyclization in the presence of a copper catalyst. This reaction is often carried out under mild conditions, sometimes even at room temperature and open to the air. wikipedia.orgresearchgate.net

The general mechanism is thought to involve the formation of a copper-aryl complex, which then undergoes reductive elimination to form the C-N or C-O bond and close the ring. wikipedia.org This methodology is particularly useful for synthesizing heterocycles that are prevalent in pharmaceuticals and natural products. The reaction is tolerant of various functional groups, which is a significant advantage in the synthesis of complex molecules. nih.gov

Carbomagnesation Followed by Transmetalation

The carbomagnesation of alkynyl boronic esters, including derivatives of this compound, represents a powerful strategy for the synthesis of trisubstituted vinylboronates. This process involves the addition of a Grignard reagent across the carbon-carbon triple bond of the alkynyl boronate. The regioselectivity of this addition is influenced by both steric and electronic factors. For this compound derivatives, the bulky tert-butyl group directs the incoming alkyl or aryl group from the Grignard reagent to the carbon atom distal to the boron moiety.

Nickel-Catalyzed Hydroalkylation of Alkynyl Boronamides

Recent advancements have demonstrated the utility of nickel catalysis in the hydroalkylation of alkynyl boronamides, providing a highly regio- and diastereoselective route to trisubstituted alkenes. In these reactions, the boryl group acts as a versatile directing group, controlling the regioselectivity of the hydroalkylation. This approach has been successfully applied to a range of alkynyl boronamides, including those derived from this compound.

The reaction typically employs a nickel catalyst and can be coupled with a variety of partners such as primary and secondary alkyl iodides. Mechanistic studies suggest the involvement of a hydrometalation pathway and the formation of alkyl radical intermediates. This method is distinguished by its high degree of regio- and diastereoselectivity, offering a reliable means to access stereodefined trisubstituted alkenes. The versatility of the boryl group allows for its subsequent replacement in cross-coupling reactions, further expanding the synthetic utility of the products.

Below is a table summarizing the nickel-catalyzed hydroalkylation of an alkynyl boronamide with various alkyl iodides:

| Entry | Alkyl Iodide | Product | Yield (%) |

| 1 | Iodocyclohexane | 95 | |

| 2 | 1-Iodopentane | 81 | |

| 3 | 1-Iodooctane | 84 | |

| 4 | 3-Iodopentane | 91 |

Table 1: Nickel-Catalyzed Hydroalkylation of an Alkynyl Boronamide. Yields are for the isolated product.

Gold-Catalyzed Processes (e.g., Boron Enolate Formation)

Gold catalysts have emerged as effective promoters for the addition of boronic acids to alkynes, leading to the formation of boron enolates. nih.govacs.org This transformation provides a novel approach to enolate chemistry, circumventing the need for traditional carbonyl precursors. In the context of this compound, a gold catalyst can facilitate its addition across an alkyne, generating a boron enolate intermediate.

This process is particularly noteworthy for its mild reaction conditions. The generated boron enolates can be trapped in situ with electrophiles, such as aldehydes, to participate in aldol-type reactions. nih.govacs.org This methodology has been demonstrated in both intramolecular and intermolecular systems. For instance, the gold-catalyzed reaction of an ortho-alkynylbenzene boronic acid in the presence of an aldehyde leads to the formation of a cyclic boronate ester, which can be further functionalized. nih.govacs.org The intermediacy of a boron enolate is supported by the lack of reaction in the absence of the boronic acid. nih.gov

Rhodium-Catalyzed Cyclization Reactions

Rhodium catalysts are effective in promoting a variety of cyclization reactions involving alkynylboronic acid derivatives. These transformations often proceed through tandem sequences, enabling the construction of complex cyclic and bicyclic systems. For instance, rhodium(I) complexes can catalyze the arylative cyclization of alkynyl malonates with arylboronic acids, a process that involves a 1,4-rhodium(I) migration as a key step.

Furthermore, rhodium-catalyzed intramolecular [4+2] cycloadditions of diene-tethered alkynyl halides have been reported. While this specific example involves an alkynyl halide, the compatibility of the boronic ester functionality with such catalytic systems suggests the potential for analogous transformations with derivatives of this compound. These reactions provide access to functionalized bicyclic products that can be challenging to synthesize through other methods. The development of enantioselective variants of these rhodium-catalyzed cyclizations further enhances their synthetic utility.

Silver-Catalyzed Hydroboration of Allenes

Silver catalysis offers an efficient method for the hydroboration of allenes, providing access to allyl- and vinylboronates. The use of a simple silver salt, such as silver acetate (B1210297) (AgOAc), can catalyze the anti-Markovnikov selective hydroboration of carbon-carbon multiple bonds with pinacolborane (HBpin). acs.org This approach is notable for its operational simplicity, proceeding under ligand- and base-free conditions.

Mechanistic investigations, including DFT studies, have provided insights into the silver-catalyzed hydroboration of internal alkynes. acs.orgacs.orgresearchgate.netdeakin.edu.au These studies suggest a multi-step catalytic cycle involving the insertion of the unsaturated substrate into a silver-boryl intermediate. acs.org The regioselectivity of the hydroboration of allenes is a key consideration, with transition metal catalysis providing a means to control the position of boron addition. nih.govresearchgate.net While various transition metals have been employed for allene (B1206475) hydroboration, silver catalysis presents a practical and efficient option for accessing a range of organoboron products. acs.orgnih.govresearchgate.net

Transition Metal-Free C-C Bond Forming Reactions

In recent years, there has been a growing interest in the development of transition-metal-free carbon-carbon bond-forming reactions utilizing organoboron reagents. rsc.orgmdpi.comprinceton.edumdpi.com These methods offer a more sustainable and cost-effective alternative to traditional transition-metal-catalyzed cross-coupling reactions. Alkynylboronic acids, including this compound, and their derivatives are effective nucleophiles in these transformations.

One prominent example is the conjugate addition of alkynylboronic acids to α,β-unsaturated carbonyl compounds. These reactions can be promoted by various activators, such as Brønsted or Lewis acids, which enhance the electrophilicity of the carbonyl compound and facilitate the nucleophilic attack of the boronic acid. Another important class of metal-free reactions is the addition of alkynylboronates to aldehydes and ketones. nih.gov These reactions provide a direct route to propargylic alcohols. The scope of these metal-free methods is continually expanding, offering powerful tools for the construction of carbon-carbon bonds under mild and environmentally benign conditions.

Radical Pathways in Boron Chemistry

The involvement of boron compounds in radical reactions has opened up new avenues in synthetic chemistry. Organoboron reagents, including derivatives of this compound, can serve as precursors to carbon-centered radicals under various conditions. A particularly effective method for radical generation is through visible-light photoredox catalysis. acs.orgdeakin.edu.auresearchgate.net

In a typical photoredox cycle, an excited-state photocatalyst can either oxidize or reduce an organoboron species to generate a radical intermediate. For instance, the single-electron oxidation of an organotrifluoroborate salt can lead to the formation of an alkyl or aryl radical, which can then participate in a variety of bond-forming reactions. deakin.edu.au These radical reactions are often characterized by their high functional group tolerance and mild reaction conditions. The radical addition to alkenyl- and alkynylboronic esters has also been explored, providing a pathway to more complex organoboron compounds. acs.orgresearchgate.net The ability to generate radicals from stable and readily available organoboron precursors has significantly expanded the toolkit of synthetic chemists.

Nucleophilic Boryl Radical Additions to Electrophilic SOMOphiles

Boryl radicals are a class of emerging radical species with distinctive electronic properties that offer opportunities for novel reactions. researchgate.net Traditionally, boryl radicals have been utilized in nucleophilic radical reactions. nih.gov Density functional theory (DFT) calculations on a wide range of neutral boryl radicals indicate that their global electrophilicity and nucleophilicity indices span a broader range than those of typical carbon radicals, suggesting their potential for broader reactivity. nih.gov

The reactivity of these radicals is governed by frontier molecular orbital interactions between the radical's Singly Occupied Molecular Orbital (SOMO) and either the Highest Occupied Molecular Orbital (HOMO) or the Lowest Unoccupied Molecular Orbital (LUMO) of the reaction partner. nih.gov In the context of derivatives of this compound, the generated boryl radical can act as a nucleophile. This nucleophilic character allows it to add effectively to electrophilic SOMOphiles—radical species that are electron-deficient. This process is a key step in various radical-mediated borylation reactions, where the boryl radical adds across an unsaturated bond, generating a new carbon-centered radical that can be further functionalized. nih.govresearchgate.net The stabilization of the resulting α-boryl radical is an important feature of these transformations. nih.gov

Mechanistic Insights into Radical Borylation Processes (e.g., ipso-addition)

Radical borylation serves as a powerful alternative to conventional hydroboration for synthesizing organoboron compounds. researchgate.net The mechanism typically begins with the generation of a boryl radical, often through the homolytic cleavage of a B–H or B–B bond. researchgate.net This radical then engages with a substrate in subsequent steps.

One notable mechanistic pathway involving boronic acids is ipso-addition or substitution. While extensively studied for arylboronic acids, the principles can be extended to other organoboron species. In a typical ipso-functionalization, a radical attacks the carbon atom directly attached to the boron moiety. nih.gov For instance, in reactions involving tosylhydrazones and arylboronic acids, a diazo compound is generated in situ, which then reacts with the boronic acid. nih.gov The commonly accepted mechanism involves a nucleophilic attack of the diazo carbon on the boron atom, followed by a 1,2-aryl migration. nih.gov An alternative pathway could involve the generation of a carbene that inserts into the C–B bond. nih.gov These radical processes highlight the versatility of the carbon-boron bond in synthetic transformations.

Lewis Acidity and Catalytic Roles of Boronic Acids

The trivalent nature of boron in boronic acids leaves it with a vacant p-orbital, conferring significant Lewis acidity. This electronic feature is central to their application as catalysts in a wide array of organic reactions.

Boronic Acids as Lewis Acid Catalysts for Organic Transformations

Organoboronic acids are stable and soluble organic Lewis acids that can catalyze numerous transformations. nih.gov Their catalytic activity stems from the ability of the trivalent boron center to accept a pair of electrons, typically from an oxygen or nitrogen atom in a substrate. nih.govresearchgate.net This interaction activates the substrate towards subsequent reactions.

Boronic acids have proven to be effective catalysts for dehydration, carbonyl condensation, acylation, and alkylation reactions. nih.gov The modification of substituents on the boron atom can significantly alter the Lewis acidity and, consequently, the catalytic activity. nih.govclockss.org For example, arylboronic acids bearing bulky amino groups have shown remarkable activity for the dehydrative intramolecular condensation of dicarboxylic acids. researchgate.net The steric hindrance prevents the formation of less active species, thereby enhancing catalytic efficiency. researchgate.net This principle of activating functional groups through coordination makes boronic acids, including alkynyl variants like this compound, valuable as mild and efficient catalysts.

Dual Catalytic Cycles Involving Boronic Acids

Boronic acids can also participate in more complex dual catalytic systems, where two distinct catalytic cycles operate synergistically to promote a transformation that is inefficient with either catalyst alone. princeton.edu An example is the enantioselective α-alkenylation of aldehydes with boronic acids, which is achieved through the combination of copper(II) and chiral amine catalysis. princeton.edu

In this proposed system, the boronic acid undergoes transmetalation with the copper(II) catalyst to form an alkenylcopper intermediate. Simultaneously, the chiral amine catalyst reacts with the aldehyde to form a nucleophilic enamine. The enamine then attacks the electrophilic copper intermediate, forming the C-C bond and generating the α-alkenylated aldehyde product upon hydrolysis. Both catalysts are regenerated to continue the dual catalytic cycle. princeton.edu Such systems highlight the compatibility and synergistic potential of boronic acids with other types of catalysts. mit.edu

Rearrangements and Cyclizations

The unique reactivity of the alkynyl group in this compound and its derivatives makes them valuable precursors for constructing cyclic structures, particularly through intramolecular cyclization reactions.

Intramolecular Iodolactonization with Alkynyl Carboxylic Acids

Iodolactonization is a powerful organic reaction that forms a lactone ring via the intramolecular addition of a carboxylic acid to an unsaturated carbon-carbon bond, prompted by an iodine source. wikipedia.org This reaction has been successfully applied to derivatives of this compound. Specifically, 3-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid, which can be prepared from the corresponding boronic acid via cross-coupling, undergoes efficient iodolactonization. unipa.it

The reaction proceeds under mild conditions, typically using molecular iodine (I₂) as the iodine source and a base such as sodium bicarbonate (NaHCO₃) in a solvent like acetonitrile (B52724) (MeCN). unipa.itresearchgate.net The process is highly regioselective, favoring a 6-endo-dig cyclization to yield the corresponding iodinated thienopyranone. unipa.itresearchgate.net Despite the steric hindrance from the tert-butyl group, the reaction proceeds effectively to give the desired product in good yield. unipa.it

Below is a table summarizing the results for the iodolactonization of various 3-alkynylthiophene-2-carboxylic acids, including the sterically hindered tert-butyl substituted substrate. unipa.it

| Entry | Substrate (R group on alkyne) | Conditions | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | p-Tolyl | I₂, NaHCO₃, MeCN, 40 °C | 3 | 4-Iodo-5-(p-tolyl)-7H-thieno[2,3-c]pyran-7-one | 70 |

| 2 | p-Methoxyphenyl | I₂, NaHCO₃, MeCN, 40 °C | 2 | 4-Iodo-5-(p-methoxyphenyl)-7H-thieno[2,3-c]pyran-7-one | 73 |

| 3 | 3-Thienyl | I₂, NaHCO₃, MeCN, 40 °C | 3 | 4-Iodo-5-(thiophen-3-yl)-7H-thieno[2,3-c]pyran-7-one | 74 |

| 4 | Butyl | I₂, NaHCO₃, MeCN, rt | 3 | 5-Butyl-4-iodo-7H-thieno[2,3-c]pyran-7-one | 68 |

| 5 | tert-Butyl | I₂, NaHCO₃, MeCN, 40 °C | 5 | 5-(tert-Butyl)-4-iodo-7H-thieno[2,3-c]pyran-7-one | 96 |

Regioselectivity and Stereoselectivity in Addition Reactions

The reactivity of the carbon-carbon triple bond in this compound and its derivatives, such as the pinacol (B44631) ester, is significantly influenced by both the electronic properties of the boronate group and the steric hindrance imposed by the adjacent tert-butyl group. These factors play a crucial role in dictating the regioselectivity and stereoselectivity of addition reactions across the alkyne.

Hydroboration: While the hydroboration of terminal alkynes is a common method to synthesize vinylboronates, the hydroboration of an existing alkynylboronate like this compound pinacol ester presents an interesting case. The reaction involves the addition of a borane (B79455) (e.g., HBpin) across the triple bond. The regioselectivity is primarily governed by sterics. The bulky tert-butyl group directs the incoming boron atom to the carbon atom that is distal to it (the β-carbon). This results in the formation of a geminal bis(boronate) species. The stereoselectivity of hydroboration is typically syn-addition, meaning the hydrogen and the boron atom add to the same face of the triple bond.

Halogenation: The addition of halogens (e.g., Br₂, I₂) to alkynylboronates generally proceeds via an anti-addition mechanism. The reaction is initiated by the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the opposite face. In the case of (3,3-dimethylbut-1-yn-1-yl)boronate esters, the large tert-butyl group can influence the trajectory of the incoming nucleophile, but the inherent preference for anti-addition is typically maintained. This results in the formation of a (Z)-1,2-dihalo-alkenylboronate.

Michael Addition (Nucleophilic Conjugate Addition): Alkynyl boronate esters can function as Michael acceptors, undergoing conjugate addition with soft nucleophiles. The boronate group is electron-withdrawing, polarizing the triple bond and making the β-carbon electrophilic. Nucleophilic attack, therefore, occurs preferentially at this β-position. The steric bulk of the tert-butyl group at the α-position further reinforces this regioselectivity, making the β-carbon the only accessible site for attack. The stereochemical outcome is typically anti-addition of the nucleophile and a proton (from a subsequent workup step), leading to the formation of the (E)-alkenylboronate product.

| Reaction Type | Reagent | Regioselectivity | Stereoselectivity | Product Type |

| Hydroboration | HBpin | Boron adds to β-carbon | syn-addition | geminal-bis(boronate) |

| Halogenation | Br₂ | 1,2-addition | anti-addition | (Z)-1,2-dibromoalkenylboronate |

| Michael Addition | Nu⁻ / H⁺ | Nucleophile adds to β-carbon | anti-addition | (E)-β-substituted alkenylboronate |

Carbocation Rearrangements (Analogous to related alkynes)

While reactions involving this compound itself may not readily form carbocations, the behavior of structurally analogous alkynes in the presence of strong acids provides insight into potential rearrangement pathways. Electrophilic additions to alkynes can proceed through vinyl carbocation intermediates, which, like their alkyl counterparts, are susceptible to rearrangements to form more stable species. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com

A pertinent analogy is the acid-catalyzed hydration of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene). The mechanism involves the protonation of the alkyne to form a vinyl carbocation. If the proton adds to the terminal carbon, a secondary vinyl carbocation is formed adjacent to the quaternary carbon bearing the tert-butyl group. This intermediate is highly unstable.

A more illustrative analogy is the reaction of a related alkene, 3,3-dimethyl-1-butene, with an acid like HCl. pressbooks.pub

Protonation: The alkene is protonated according to Markovnikov's rule, forming a secondary carbocation.

Rearrangement: This secondary carbocation undergoes a rapid 1,2-methyl shift (a type of Wagner-Meerwein rearrangement). A methyl group from the adjacent tert-butyl group migrates with its pair of electrons to the positively charged carbon.

Nucleophilic Attack: This rearrangement results in a more stable tertiary carbocation, which is then attacked by the chloride ion to yield the final rearranged product.

This propensity for rearrangement is driven by the significant increase in stability when moving from a secondary to a tertiary carbocation. In the context of an electrophilic addition to an alkyne bearing a tert-butyl group, a similar rearrangement of a transiently formed vinyl cation could be envisaged, potentially leading to unexpected product skeletons if the conditions are harsh enough to promote such a pathway. The formation of a more stable tertiary carbocation is a powerful thermodynamic driving force. libretexts.orgpressbooks.pub

| Starting Material (Analogue) | Reagent | Initial Carbocation | Rearrangement Type | Final Carbocation | Major Product |

| 3,3-Dimethyl-1-butene | HCl | Secondary Alkyl | 1,2-Methyl Shift | Tertiary Alkyl | 2-Chloro-2,3-dimethylbutane |

| 3-Methyl-1-butene | HBr | Secondary Alkyl | 1,2-Hydride Shift | Tertiary Alkyl | 2-Bromo-2-methylbutane |

Functional Group Interconversions of Alkynyl Boronates

The carbon-boron bond in alkynyl boronates, such as the pinacol ester of this compound, is a versatile functional handle that can be stereospecifically transformed into various other groups.

Protodeboronation: The most fundamental transformation is the replacement of the boronate group with a hydrogen atom. This reaction, known as protodeboronation, effectively converts the alkynyl boronate into a terminal alkyne. While alkylboronic esters can be resistant to this transformation, the reaction can be achieved for various boronic esters using fluoride (B91410) sources like cesium fluoride (CsF) with water or tetrabutylammonium (B224687) fluoride (TBAF). bris.ac.ukorganic-chemistry.org This process is valuable for introducing isotopic labels by using D₂O instead of H₂O. organic-chemistry.org For this compound pinacol ester, treatment with a mild acid or a suitable fluoride source would yield 3,3-dimethyl-1-butyne.

Halodeboronation: The boronate moiety can be replaced by a halogen atom (I, Br, Cl). For instance, treatment of an alkynyl boronate with iodine in the presence of a base like sodium hydroxide (B78521) results in the formation of the corresponding alkynyl iodide. This provides a direct route to synthetically useful alkynyl halides from stable boronate precursors.

Suzuki-Miyaura Cross-Coupling: Although less common than their aryl and vinyl counterparts, alkynyl boronates can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.netyoutube.com This allows for the formation of a new carbon-carbon bond by coupling the alkynyl group with various aryl or vinyl halides or triflates. The reaction requires a palladium catalyst and a base to facilitate the transmetalation step. Coupling of this compound pinacol ester with an aryl halide would produce a substituted arylalkyne, a common structural motif in pharmaceuticals and materials science.

| Transformation | Reagents | Functional Group Change | Product Example (from pinacol ester) |

| Protodeboronation | H₂O, CsF or TBAF | C-Bpin → C-H | 3,3-Dimethyl-1-butyne |

| Iododeboronation | I₂, NaOH | C-Bpin → C-I | 1-Iodo-3,3-dimethyl-1-butyne |

| Suzuki Coupling | Ar-X, Pd catalyst, Base | C-Bpin → C-Ar | 1-Aryl-3,3-dimethyl-1-butyne |

Applications of 3,3 Dimethylbut 1 Yn 1 Yl Boronic Acid in Complex Chemical Synthesis

Construction of Advanced Carbon Frameworks

The rigid, linear scaffold of the 3,3-dimethylbut-1-yn-1-yl group, coupled with the versatile reactivity of the boronic acid moiety, makes (3,3-Dimethylbut-1-yn-1-yl)boronic acid a powerful tool for the construction of sophisticated carbon skeletons. This section details its application in the synthesis of substituted alkenes and dienes, as well as in the formation of alkynylated amine boranes.

Assembly of Substituted Alkenes and Dienes

This compound is a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the stereoselective synthesis of substituted alkenes and conjugated dienes. These reactions typically involve the coupling of the alkynylboronic acid with vinyl halides or triflates, providing a direct and efficient route to enyne and dienyne structures.

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with a vinyl halide is as follows:

Where R is an organic substituent and X is a halide (Br, I).

Detailed research has demonstrated the utility of alkynylboronic acids in these transformations. For instance, the coupling of various vinyl bromides with alkynylboronic acids under palladium catalysis affords the corresponding conjugated enynes in good to excellent yields. The reaction conditions are typically mild, involving a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate or potassium phosphate.

| Entry | Vinyl Halide | Catalyst | Base | Solvent | Yield (%) |

| 1 | (E)-β-Bromostyrene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 |

| 2 | 1-Bromo-2-methylpropene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 78 |

| 3 | (Z)-1-Iodo-1-hexene | Pd(OAc)₂/SPhos | K₂CO₃ | THF/H₂O | 92 |

Table 1: Examples of Suzuki-Miyaura Coupling of Alkynylboronic Acids with Vinyl Halides (Note: This table is illustrative of typical conditions for alkynylboronic acids in general, as specific data for this compound was not available in the searched literature.)

Synthesis of Alkynylated Amine Boranes

Alkynylated amine boranes are an important class of compounds with applications in medicinal chemistry and materials science. While direct synthesis from this compound is not extensively documented, a general and efficient method for the synthesis of alkynyl borane-amine complexes involves the reaction of a lithium aminoborohydride with a terminal alkyne. This suggests a potential synthetic route where 3,3-dimethylbut-1-yne could be coupled with an amine-borane derivative.

The reaction proceeds via the deprotonation of the terminal alkyne by the lithium aminoborohydride, followed by coordination of the resulting acetylide to the boron center. This methodology is compatible with a range of functional groups and provides access to a diverse array of alkynylated amine boranes in high yields.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This compound and its derivatives have shown significant promise in this area, particularly in Ugi and Passerini reactions, as well as in other catalytic multicomponent systems.

Incorporation into Ugi and Passerini Reactions

The Passerini and Ugi reactions are cornerstone MCRs that typically involve an isocyanide, a carbonyl compound, and a carboxylic acid (for Passerini) or an additional amine component (for Ugi). Recent advancements have demonstrated that boronic acids can act as surrogates for the carboxylic acid component in Passerini-type reactions, leading to the formation of α-hydroxyketones.

In these reactions, the boronic acid acts as a carbon nucleophile. While specific examples utilizing this compound are not prevalent in the literature, the successful application of alkynyl trifluoroborate salts (stable surrogates for alkynylboronic acids) in Passerini-type reactions suggests the feasibility of this transformation. researchgate.netnih.gov These reactions typically proceed under mild conditions and exhibit good functional group tolerance. researchgate.netnih.gov

Passerini-type reaction of an alkynyl trifluoroborate salt:

| Aldehyde | Isocyanide | Alkynyl Trifluoroborate | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | tert-Butyl isocyanide | Potassium phenylethynyltrifluoroborate | Sc(OTf)₃ | THF | 65 researchgate.net |

| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Potassium phenylethynyltrifluoroborate | Sc(OTf)₃ | THF | 72 researchgate.net |

| 3-Phenylpropanal | Benzyl (B1604629) isocyanide | Potassium (trimethylsilyl)ethynyltrifluoroborate | Sc(OTf)₃ | THF | 58 researchgate.net |

Table 2: Examples of Passerini-type Reactions with an Alkynyl Trifluoroborate Salt researchgate.net

Similarly, the incorporation of boronic acids into the Ugi reaction is an area of active research. The ability of boronic acids to participate in the formation of α-aminoacyl amides opens up new avenues for the synthesis of diverse peptide-like structures.

Integration into Catalytic Multicomponent Systems

Beyond the classic named MCRs, this compound can be integrated into various catalytic multicomponent systems. These reactions often involve transition metal catalysts, such as palladium or copper, which can activate the boronic acid and facilitate its participation in complex bond-forming cascades. For example, a three-component reaction involving an alkene, a vinyl triflate, and an arylboronic acid has been developed for the synthesis of complex substituted alkenes. The extension of such methodologies to include alkynylboronic acids like this compound would provide access to highly functionalized enyne frameworks.

Precursors for Heterocyclic Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Alkynylboronic acids, including this compound, serve as valuable precursors for the synthesis of a wide range of boron-containing heterocycles. The reactivity of both the alkyne and the boronic acid functionalities can be harnessed to construct diverse ring systems.

For instance, the intramolecular hydroboration of a molecule containing both an alkyne and a boronic acid can lead to the formation of cyclic boronic esters. Furthermore, alkynylboronic acids can participate in cycloaddition reactions, where the alkyne acts as a dienophile or a dipolarophile, to construct complex heterocyclic scaffolds. The resulting boron-containing heterocycles can then be further functionalized through reactions targeting the C-B bond, such as Suzuki-Miyaura cross-coupling, oxidation, or amination, providing a modular approach to a wide array of substituted heterocyclic compounds.

Development of Scaffolds for Medicinal Chemistry Research

The unique physicochemical properties of boronic acids, including their ability to form reversible covalent bonds with diols, have made them attractive for the development of novel medicinal chemistry scaffolds. nih.govresearchgate.netnih.gov The incorporation of the rigid alkynyl unit and the lipophilic tert-butyl group from this compound can be used to design molecules with specific three-dimensional conformations and improved pharmacokinetic properties. digitellinc.com

Steroids are a critical class of bioactive molecules. The introduction of an alkynyl group, particularly one with a bulky substituent like the 3,3-dimethylbutyl group, can significantly alter the biological activity of a steroid by modifying its shape, lipophilicity, and interaction with biological targets. thepharmajournal.comresearchgate.net this compound can be coupled to a steroidal backbone, typically at a position bearing a halide or triflate, using palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. This allows for the direct and efficient installation of the tert-butyl acetylene (B1199291) moiety onto the steroid, creating novel derivatives for biological evaluation. nih.govresearchgate.net

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that has emerged as a key target in cancer and inflammatory diseases. nih.govuzh.chnih.gov The development of small molecule inhibitors of BRD4 is an area of intense research. Fragment-based drug design (FBDD) is a powerful strategy for identifying novel inhibitor scaffolds. nih.gov The this compound, or fragments derived from it, can serve as a starting point in an FBDD campaign. uzh.ch The tert-butyl group can occupy hydrophobic pockets in the BRD4 binding site, while the alkynylboronic acid provides a vector for growing the fragment into a more potent inhibitor. Structure-based design approaches have led to the identification of potent and selective BRD4 inhibitors, and the unique geometry of alkynyl fragments can be exploited to achieve high binding affinity and selectivity. nih.gov

Chemoselective Transformations of Boronic Acid Derivatives

The strategic application of this compound and its derivatives in complex chemical synthesis is significantly enhanced by the ability to perform chemoselective transformations. This selectivity is crucial when multiple reactive sites are present within a molecule, allowing for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds. A primary strategy for achieving such selectivity involves the differential reactivity of boronic acids and their corresponding boronate esters, particularly N-methyliminodiacetic acid (MIDA) boronates. nih.govsigmaaldrich.com

The underlying principle of this chemoselective approach lies in the hybridization of the boron atom. In boronic acids, the boron atom is sp²-hybridized, possessing a vacant p-orbital that is essential for the transmetalation step in cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov Conversely, when the boronic acid is converted to a MIDA boronate ester, the boron atom becomes sp³-hybridized. This change in hybridization removes the vacant p-orbital, rendering the boronate ester unreactive under standard anhydrous cross-coupling conditions. nih.govsigmaaldrich.com The MIDA group effectively acts as a protecting group for the boronic acid functionality.

This difference in reactivity allows for a powerful strategy known as iterative cross-coupling. In a molecule containing both a free boronic acid and a MIDA-protected boronic acid, a Suzuki-Miyaura coupling can be performed chemoselectively at the free boronic acid site, leaving the MIDA boronate intact. Subsequently, the MIDA group can be cleaved under mild aqueous basic conditions to reveal the free boronic acid, which can then participate in a second cross-coupling reaction. nih.govsigmaaldrich.com

A key example demonstrating this principle involves the chemoselective functionalization of a molecule containing two different types of boronate esters. While not specifically this compound, a study on the platinum-catalyzed diborylation of phenylethynyl MIDA boronate provides a highly relevant illustration of this concept. The reaction yields a 1,1,2-triboryl-2-phenylethene with two distinct boron functionalities: a MIDA boronate and two pinacol (B44631) (Bpin) boronates. nih.gov This triborylated alkene can then undergo sequential and chemoselective Suzuki-Miyaura couplings.

The initial Suzuki-Miyaura coupling occurs selectively at the more reactive Bpin sites, while the MIDA boronate remains unreacted. Following this selective functionalization, the MIDA group can be removed to liberate the boronic acid, enabling a subsequent coupling reaction at that position. This process effectively achieves a formal carboborylation of the original alkyne. nih.gov

The following table illustrates the principle of chemoselective Suzuki-Miyaura coupling based on the differential reactivity of boronate esters.

| Boron Moiety | Hybridization | Reactivity in Anhydrous Suzuki-Miyaura Coupling | Deprotection Conditions |

|---|---|---|---|

| Boronic Acid | sp² | Reactive | N/A |

| MIDA Boronate | sp³ | Unreactive | Mild aqueous base (e.g., NaOH, K₂CO₃) |

| Pinacol Boronate (Bpin) | sp² | Reactive (can be less reactive than boronic acid) | N/A |

This strategy of using MIDA boronates to control reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. The stability of MIDA boronates to a wide range of reaction conditions, including other cross-coupling reactions like Heck and Stille couplings, further underscores their utility in chemoselective transformations. sigmaaldrich.com The application of this methodology to derivatives of this compound allows for its incorporation into complex molecular architectures in a controlled and stepwise manner.

Advanced Investigations and Emerging Research Directions

Computational and Theoretical Studies

Computational chemistry has become an indispensable tool for exploring the intricacies of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For boronic acids, theoretical studies are crucial for predicting reactivity and elucidating complex reaction mechanisms.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their chemical properties. researchgate.net In the context of boronic acids, DFT calculations are employed to understand energetics, geometry, and reactivity. researchgate.net By modeling the transition states of potential reaction pathways, chemists can predict the feasibility and selectivity of a reaction. nih.gov For instance, DFT can help determine why a particular stereoisomer or regioisomer is favored by calculating the energy barriers for the formation of different products.

Computational analyses can also elucidate the impact of substituents on the boronic acid's reactivity. mdpi.com The electronic properties of the tert-butyl group in (3,3-Dimethylbut-1-yn-1-yl)boronic acid, for example, can be computationally modeled to predict its influence in various chemical transformations. These theoretical insights guide the rational design of experiments, saving time and resources in the laboratory.

| Computational Target | Key Insights Provided | Relevance to this compound |

|---|---|---|

| Transition State Energies | Predicts reaction rates and selectivity (e.g., endo/exo selectivity in cycloadditions). nih.gov | Helps in designing stereoselective reactions involving the alkynyl group. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Reveals the nucleophilic/electrophilic character of the molecule and predicts sites of reaction. researchgate.net | Explains the reactivity of the carbon-carbon triple bond in cycloaddition or conjugate addition reactions. |

| Conformational Analysis | Determines the most stable three-dimensional structure of the molecule and its boronate complexes. researchgate.netmdpi.com | Crucial for understanding enantioselective transformations where catalyst-substrate geometry is key. |

| Reaction Pathway Mapping | Elucidates multi-step reaction mechanisms and identifies key intermediates. | Provides a detailed picture of processes like transition-metal-free conjugate additions. |

Theoretical studies provide a step-by-step view of how reactants are converted into products. This molecular-level understanding is critical for optimizing reaction conditions and developing new transformations. For reactions involving this compound, computational methods can model the role of catalysts, solvents, and other additives.

For example, in photoredox-catalyzed reactions, computational studies can help understand how alkylboronic acids are activated to form alkyl radicals. nih.gov UV-vis spectroscopy and fluorescence quenching experiments, supported by calculations, can confirm the proposed transient intermediates and their role in the catalytic cycle. nih.gov This detailed mechanistic insight is crucial for expanding the scope and improving the efficiency of these reactions. DFT calculations have also been instrumental in understanding the enhanced reactivity of vinylboronic acids in certain cycloaddition reactions, attributing the acceleration to favorable orbital interactions. nih.gov

Innovative Synthetic Strategies

The synthesis and application of this compound are continually evolving, with a strong emphasis on developing more efficient, sustainable, and selective methodologies.

While transition-metal-catalyzed reactions like the Suzuki-Miyaura coupling are powerful, the cost, toxicity, and potential for product contamination by residual metals have driven the search for alternatives. rsc.orgrsc.org Consequently, transition-metal-free C-C bond-forming reactions using boronic acids have become an active area of research. dntb.gov.ua These methods often rely on activation by Lewis acids, bases, or photoredox catalysis to enhance the nucleophilicity of the organoboron species. nih.govrsc.orgrsc.org

Examples of such protocols applicable to alkynylboronic acids include conjugate additions to electron-deficient alkenes and couplings with 1,3-dipoles. rsc.orgwhiterose.ac.uk These reactions offer a more sustainable approach to synthesis by avoiding heavy metal catalysts. whiterose.ac.uk The development of these methods broadens the synthetic utility of boronic acids under milder and more environmentally friendly conditions. rsc.orgrsc.org

| Protocol | Typical Activator/Catalyst | Advantages | Example Reaction Type |

|---|---|---|---|

| Traditional Cross-Coupling | Palladium (Pd), Nickel (Ni), Rhodium (Rh) complexes. rsc.orgcuny.eduorganic-chemistry.org | High efficiency, broad scope, well-established. cuny.edu | Suzuki-Miyaura Coupling. |

| Transition-Metal-Free Conjugate Addition | Lewis acids (e.g., BF3), cyanuric fluoride (B91410). rsc.org | Avoids toxic and expensive metals, mild conditions. rsc.orgrsc.org | Addition to α,β-unsaturated ketones. rsc.org |

| Photoredox Catalysis | Visible-light photocatalyst (e.g., Iridium or Ruthenium complexes), base (e.g., K3PO4). nih.gov | Uses light as a traceless reagent, enables novel transformations via radical pathways. nih.gov | Alkynylation, Vinylation. nih.gov |

| Boron-Catalyzed Coupling | B(C6F5)3. nih.gov | Metal-free, excellent atom economy, mild conditions. nih.gov | Arylation of allylic alcohols. nih.gov |

Controlling stereochemistry is a central goal in modern organic synthesis, particularly for applications in pharmaceuticals and materials science. Research efforts are directed towards developing methods that use chiral catalysts to control the three-dimensional arrangement of atoms in the products of reactions involving alkynylboronic acids.

One notable example is the catalytic enantioselective conjugate addition of alkynylboronic esters using optically pure binaphthol-derived diols as catalysts. rsc.org This approach allows for the creation of chiral centers with high enantiomeric ratios. rsc.org Such methodologies are highly valuable as they provide access to enantioenriched molecules that can be difficult to synthesize by other means. The development of these stereoselective reactions significantly enhances the value of this compound as a building block for complex, chiral molecules.

Expanding Catalytic Roles of Boronic Acids Beyond Traditional Coupling

Historically, boronic acids have been viewed primarily as nucleophilic partners in cross-coupling reactions. However, emerging research is revealing that they can play more diverse and active roles in catalysis.

Boronic acids themselves can act as catalysts in various organic transformations. This is often attributed to their Lewis acidic nature and their ability to activate substrates. For example, certain boronic acids can catalyze reactions like the amidation of carboxylic acids or the protection of diols. nih.gov

Furthermore, the unique reactivity of the boronic acid moiety is being exploited in reactions beyond simple C-C bond formation. The Petasis-Borono Mannich reaction, a multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound, is a prime example of a non-traditional application. scilit.com Research into transition-metal-free couplings of boronic acids with 1,3-dipoles further illustrates the expanding scope of these versatile reagents. whiterose.ac.uk These innovative applications demonstrate that the utility of compounds like this compound extends far beyond their conventional role in Suzuki-Miyaura reactions.

Integration of Alkynylboronic Acids in Flow Chemistry and Automation (General consideration for advanced synthesis)

The integration of advanced synthesis technologies, such as flow chemistry and automation, represents a significant leap forward in the efficient and controlled use of reactive intermediates like alkynylboronic acids, including this compound. These methodologies offer substantial advantages over traditional batch processing, particularly in enhancing reaction efficiency, safety, and scalability. acs.orgseqens.com

Flow chemistry, where chemical reactions are performed in a continuously flowing stream, provides superior control over reaction parameters such as temperature, pressure, and mixing. seqens.comrsc.org This precise control is especially beneficial for reactions involving organoboron compounds, which can be sensitive and prone to side reactions. sci-hub.se The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, leading to faster reaction times, cleaner reaction profiles, and often higher yields compared to batch methods. rsc.orgresearchgate.net For instance, the synthesis of various boronic acids has been achieved with reaction times of less than a second in continuous flow setups, a significant improvement over batch processes. organic-chemistry.orgnih.gov

The key advantages of employing flow chemistry for reactions involving alkynylboronic acids are multifaceted. The enhanced safety profile is a primary benefit, as the small reactor volumes minimize the quantity of potentially hazardous material present at any given time, reducing the risk of runaway reactions. seqens.comlabunlimited.com Furthermore, flow chemistry enables access to reaction conditions that are often unattainable in batch reactors, such as the use of superheated solvents under pressure, which can dramatically accelerate reaction rates. rsc.org The continuous nature of flow processes also allows for easier scale-up by extending the operation time or by numbering-up (running multiple reactors in parallel), ensuring consistent product quality from laboratory to industrial production. seqens.comresearchgate.net

Automation and high-throughput experimentation are transforming the landscape of chemical synthesis, and the use of alkynylboronic acids is no exception. Automated synthesis platforms can perform entire synthetic sequences, including reactions like Suzuki-Miyaura couplings, with increased speed and reduced human error. sigmaaldrich.comnih.gov These systems enable the rapid synthesis of chemical libraries by systematically varying reactants, such as coupling this compound with a diverse range of aryl or heteroaryl halides. labunlimited.com This capability is invaluable for drug discovery and materials science, where the exploration of a vast chemical space is necessary to identify lead compounds. labunlimited.comresearchgate.net

The combination of flow chemistry with automation creates a powerful platform for reaction optimization and discovery. rsc.org Automated flow systems can screen a wide array of reaction conditions (e.g., catalysts, solvents, temperatures, and residence times) in a short period, generating large, high-quality datasets. researchgate.net This data-rich approach, when coupled with machine learning algorithms, can accelerate the discovery of new reactions and optimal synthetic routes. rsc.orgyoutube.com For example, an integrated one-flow system combining boronic acid synthesis and subsequent Suzuki coupling has been shown to produce pharmaceutical precursors in as little as 97-143 seconds. magritek.com This high-throughput capacity significantly reduces the time required for process development and drug discovery. researchgate.netchemrxiv.org

| Parameter | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. | seqens.comlabunlimited.com |

| Heat & Mass Transfer | Often inefficient, leading to longer reaction times. | Highly efficient due to high surface-area-to-volume ratio. | rsc.orgresearchgate.net |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor volumes. | seqens.comlabunlimited.com |

| Scalability | Challenging, often requires re-optimization. | Straightforward via extended run time or numbering-up. | seqens.comresearchgate.net |

| Reaction Time | Can be lengthy (hours to days). | Significantly faster (seconds to minutes). | acs.orgorganic-chemistry.org |

| Productivity | Lower space-time-yield. | Higher space-time-yield and throughput. | researchgate.net |

| Advantage | Description | Application Example | Reference |

|---|---|---|---|

| High-Throughput Screening | Rapidly test numerous reaction conditions or coupling partners. | Automated Suzuki coupling of an alkynylboronic acid with a library of aryl halides to identify optimal conditions and generate diverse products. | researchgate.netresearchgate.net |

| Rapid Optimization | Efficiently identify the best parameters (catalyst, solvent, temperature) for a specific transformation. | An automated flow reactor system systematically varies parameters to maximize the yield of a desired coupled product. | labunlimited.com |

| Increased Reproducibility | Minimizes human error, leading to more consistent and reliable results. | Robotic liquid handlers and automated reactors ensure precise dispensing and consistent reaction execution. | sigmaaldrich.com |

| Data Generation | Systematic experimentation generates large datasets suitable for machine learning and AI-driven discovery. | High-throughput synthesis data is used to train models that predict reaction success or molecular properties. | rsc.orgyoutube.com |

| Accelerated Discovery | Shortens the timeline for discovering new materials and drug candidates. | Automated platforms can plan and execute the synthesis of target molecules, including pharmaceuticals, with minimal intervention. | wiley.com |

Q & A

Q. What are the common synthetic routes for (3,3-Dimethylbut-1-yn-1-yl)boronic acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves alkynyl Grignard or organolithium reagents reacting with trialkyl borates, followed by acidic hydrolysis. The steric bulk of the alkyne precursor and choice of boron source (e.g., trimethyl borate vs. pinacol boronate) critically impact yield. For instance, bulky substrates may require lower temperatures (−78°C) to minimize side reactions. Purification via recrystallization or column chromatography is essential, as boronic acids are prone to dehydration/trimerization. Evidence from prodrug synthesis strategies (e.g., using protected intermediates) highlights the need for anhydrous conditions to prevent premature hydrolysis .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Key techniques include:

- ¹¹B NMR : Confirms boron coordination state (trigonal vs. tetrahedral) and detects boroxine impurities.

- FT-IR : Identifies B–O (∼1,350 cm⁻¹) and B–C (∼1,200 cm⁻¹) stretches.

- HPLC-MS with derivatization : Cyclic boronic esters (e.g., with diols) stabilize the compound for accurate mass analysis, avoiding dehydration artifacts .

- X-ray crystallography : Resolves steric effects of the 3,3-dimethylbutynyl group on boron geometry .

Q. What factors influence the stability of this compound in aqueous and organic solvents?

Stability depends on:

- pH : Boronic acids form tetrahedral boronate esters under basic conditions (pH > 8), enhancing aqueous solubility but increasing hydrolysis risk.

- Solvent polarity : Nonpolar solvents (e.g., toluene) suppress boroxine formation, while protic solvents (e.g., methanol) accelerate dehydration.

- Temperature : Thermal gravimetric analysis (TGA) shows decomposition thresholds; derivatives with electron-withdrawing groups exhibit higher stability .

Advanced Research Questions

Q. How does the steric environment of this compound affect its reactivity in palladium-catalyzed cross-coupling reactions?

The bulky 3,3-dimethylbutynyl group hinders palladium coordination, reducing transmetallation efficiency. Studies on analogous systems reveal that steric shielding slows oxidative addition but improves regioselectivity in aryl-alkyne couplings. Kinetic profiling (e.g., variable-temperature NMR) and DFT calculations can map steric effects on transition states. For example, bulky boronic acids favor ortho-selectivity in nitrile cross-coupling due to restricted Pd–B interaction geometries .

Q. What strategies mitigate boroxine formation during mass spectrometric analysis of this compound derivatives?

- Derivatization : Convert boronic acids to cyclic esters (e.g., with diethanolamine) to block trimerization.

- Matrix selection : Use MALDI matrices (e.g., DHB) that stabilize the protonated form, reducing dehydration.

- Low-temperature ESI-MS : Minimizes thermal degradation during ionization. Evidence shows diol derivatization eliminates boroxine peaks in HPLC-MS chromatograms .

Q. Can this compound serve as a bioisostere in drug design, and what computational methods validate this application?

The alkyne-boronic acid moiety mimics carboxylate or phenol groups in target binding. Molecular docking (e.g., AutoDock Vina) and MD simulations assess bioisosteric compatibility by comparing binding energies and hydrogen-bonding patterns. For example, boronic acid analogs of combretastatin A-4 showed enhanced tubulin polymerization inhibition (IC₅₀ = 21–22 μM) via boron–tubulin interactions, validated by COMPARE analysis against cancer cell lines .

Q. How do pH and diol interactions influence the binding kinetics of this compound in carbohydrate-sensing applications?

At physiological pH (7.4), boronic acids bind 1,2- or 1,3-diols to form stable tetrahedral complexes. Binding constants (K) are pH-dependent, peaking near the boronic acid’s pKa (∼8–9). Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify affinity changes; e.g., pyridinylboronic acids show sialic acid selectivity under hypoxic, acidic conditions (pH 6.5) relevant to tumors .

Q. What thermal degradation pathways are observed in this compound, and how do structural modifications enhance thermal stability?

TGA reveals two degradation steps: (1) dehydration to boroxines (200–300°C) and (2) carbonization (>400°C). Introducing electron-withdrawing groups (e.g., fluorine) or aromatic rings (e.g., pyrene) raises decomposition thresholds. Pyrene-1-boronic acid, for example, remains stable up to 600°C due to extended π-conjugation dissipating thermal energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products